molecular formula C23H15ClFNO4 B12153293 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide

Cat. No.: B12153293
M. Wt: 423.8 g/mol
InChI Key: PBNXOWPDOOEFRL-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a 3-chloro-4-methoxybenzoyl group and at position 3 with a 4-fluorobenzamide moiety. These structural attributes suggest applications in medicinal chemistry, particularly in targeting proteins with hydrophobic and polar binding pockets .

Properties

Molecular Formula

C23H15ClFNO4

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C23H15ClFNO4/c1-29-19-11-8-14(12-17(19)24)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28)

InChI Key

PBNXOWPDOOEFRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Use (if reported) Reference
N-[5-Bromo-2-(4-Chlorobenzoyl)-1-Benzofuran-3-Yl]-4-Fluorobenzamide C₂₂H₁₂BrClFNO₃ Bromo at C5; 4-chlorobenzoyl at C2 514.75 Not explicitly stated (research compound)
2-(4-Bromophenoxy)-N-{2-[(3-Chloro-4-Methoxyphenyl)Carbonyl]-1-Benzofuran-3-Yl}Acetamide C₂₄H₁₇BrClNO₅ 4-Bromophenoxy acetamide at C3 514.75 Not explicitly stated (research compound)
3-Chloro-4-Fluorobenzamide (Fragment 5) C₇H₅ClFNO Simplified benzamide; lacks benzofuran core 173.57 Binds adenine pocket via halogen/hydrogen bonds
Diflubenzuron C₁₄H₉ClF₂N₂O₂ Urea-linked benzamide; insecticidal activity 310.68 Chitin synthesis inhibitor (pesticide)
Key Observations:
  • Substituent Impact : The bromo and chloro groups in analogs (e.g., ) increase molecular weight and may enhance halogen-bonding interactions, similar to the target compound.
  • Core Heterocycles : Compounds lacking the benzofuran core (e.g., Fragment 5 ) exhibit reduced molecular complexity but retain critical binding motifs (e.g., halogen bonds).
  • Biological Relevance : Pesticide derivatives like diflubenzuron highlight the importance of benzamide moieties in bioactivity, though their targets differ.

Binding Interactions and Pharmacological Potential

  • Target Compound : The 3-chloro-4-methoxy group may form halogen bonds (Cl→O=C) with protein backbones (e.g., Gly151), while the 4-fluorobenzamide could hydrogen-bond with residues like Ser211, as seen in Fragment 5 .
  • Fragment 5 Comparison : Despite lacking the benzofuran core, Fragment 5 demonstrates potent binding in the adenine pocket, suggesting the target compound’s benzofuran may enhance steric complementarity .

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Molecular Formula : C24H18ClNO4
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide

This structure includes a benzofuran core, a chloromethoxyphenyl moiety, and a fluorobenzamide group, which contribute to its biological activity through various interactions with cellular targets.

Synthesis

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Introduction of the Chlorinated Methoxyphenyl Group : This step often utilizes electrophilic aromatic substitution reactions.
  • Coupling with the Fluorobenzamide Moiety : Amide bond formation is facilitated by coupling reagents such as EDCI or DCC.

Anticancer Properties

Research indicates that compounds similar to N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide exhibit significant anticancer activity. For instance, a study demonstrated that benzofuran derivatives could selectively inhibit cancer cell proliferation with IC50 values as low as 0.1 μM against HL60 leukemia cells . The presence of specific functional groups, such as the amide group, has been shown to enhance antiproliferative activity significantly.

The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide exerts its effects involves interactions with key molecular targets:

  • Inhibition of Enzymatic Pathways : The compound may modulate specific enzymes involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesAnticancer Activity (IC50)
N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuranC23H18O3Methoxy group instead of chlorineNot specified
N-[2-(3-chlorophenyl)-1-benzofuran]C22H16ClNSimplified structureNot specified
4-Chloro-N-(benzofuran)-2-methylbenzamideC23H18ClNDifferent substitution patternIC50 = 5 μM against K562

Case Studies

  • In Vitro Studies : A study involving various benzofuran derivatives showed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The introduction of halogens was found to enhance activity without affecting normal cells .
  • In Vivo Models : Research utilizing murine models demonstrated that benzofuran derivatives could effectively reduce tumor sizes without adverse effects on body weight or organ health, indicating a favorable therapeutic index .

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